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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B3028649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Scope
(E)-2-Octenal is a medium-chain aldehyde recognized for its potent and distinct flavor profile.

[1] As a volatile organic compound, it is a significant contributor to the aroma and taste of

numerous natural products, including olive oil, truffles, and various fruits.[1][2] Its characteristic

flavor is described as fatty, green, waxy, and reminiscent of fresh cucumber, with secondary

notes that can be perceived as citrusy or spicy.[1][3]

These application notes provide a comprehensive guide for the utilization of (E)-2-Octenal as a

flavoring agent in food research and development. The information covers its physicochemical

properties, sensory characteristics, regulatory status, and detailed protocols for its

quantification and sensory evaluation. While widely used in the food industry, it is also identified

as a uremic toxin, a fact that may be of interest to drug development professionals studying

metabolic pathways and toxicology.[1]

Regulatory and Safety Summary
(E)-2-Octenal is generally recognized as safe (GRAS) for its intended use as a flavoring

substance by the Flavor and Extract Manufacturers Association (FEMA). Its FEMA number is

3215.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated

2-Octenal and concluded that it poses "no safety concern at current levels of intake when used

as a flavouring agent."[4]
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From a safety perspective, it is classified as an irritant, particularly to the skin and eyes.[5]

Researchers should handle the pure compound with appropriate personal protective equipment

(PPE), including gloves and safety glasses.

Data Presentation: Physicochemical and Sensory
Properties
Quantitative data for (E)-2-Octenal is summarized below to provide a clear reference for

experimental design.

Table 1: Physicochemical Properties of (E)-2-Octenal

Property Value Reference

Chemical Formula C₈H₁₄O --INVALID-LINK--

Molecular Weight 126.20 g/mol --INVALID-LINK--

Appearance Colorless to pale yellow liquid --INVALID-LINK--

Specific Gravity 0.835 - 0.845 @ 25°C [3][6]

Refractive Index 1.449 - 1.455 @ 20°C [3][6]

Boiling Point 84 - 86°C @ 19 mmHg --INVALID-LINK--

Flash Point 68.33°C (155°F) [3][6]

Solubility
Soluble in alcohol and fixed

oils
--INVALID-LINK--

Table 2: Sensory Profile and Reported Flavor Descriptors
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Attribute Descriptors Reference

Odor
Green, fatty, cucumber, herbal,

waxy, pungent, spicy, leafy
[3][6]

Taste

Sweet, green, citrus peel,

spicy, cucumber, oily, fatty,

brothy

[3]

Flavor Profile
Dandelion, Fat, Fruit, Grass,

Green, Spice
[4]

Note: Precise odor and taste threshold values are not consistently published in public literature

and can vary significantly based on the medium (air, water, oil) and the methodology used for

determination.[7]

Table 3: Average and Maximum Usage Levels in Food Categories (FEMA GRAS)

Food Category
Average Usage (mg/kg or
ppm)

Maximum Usage (mg/kg or
ppm)

Non-alcoholic Beverages 2.0 4.43

Alcoholic Beverages 1.0 2.0

Dairy Products 5.7 12.0

Edible Ices 0.9 2.98

Bakery Wares 8.0 19.07

Confectionery 5.5 14.46

Meat Products 0.9 2.98

Soups, Sauces, Salads 2.0 5.0

Ready-to-eat Savouries 2.5 4.5

Source: Data compiled from FEMA GRAS assessments as reported by flavor industry

resources.[5][6]
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Olfactory Signaling Pathway
The perception of aldehydes like 2-Octenal begins with the binding of the odorant molecule to

an Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia

of olfactory sensory neurons in the nasal epithelium.[8] This binding event initiates a

downstream signaling cascade, leading to the generation of an electrical signal that is sent to

the brain. The general mechanism is depicted below.
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1. Sample Preparation
(Weigh sample, add salt & internal standard)

2. Incubation & Equilibration
(Heat and agitate sample vial)

3. HS-SPME Extraction
(Expose fiber to headspace)

4. Thermal Desorption
(Inject into GC inlet)

5. GC-MS Analysis
(Separation and Detection)

6. Data Processing
(Peak integration)

7. Quantification
(Calculate concentration via calibration curve)

 

Preparation Phase

Execution Phase

Analysis Phase

1. Define Objective
(e.g., Is 1 ppm 2-Octenal perceptible?)

2. Recruit & Screen Panelists
(Minimum 24-30 panelists)

3. Prepare Samples
(Control 'A' vs. Test 'B')

4. Code & Randomize Samples
(e.g., AAB, ABA, BAA, ABB, BAB, BBA)

5. Present Samples
(Simultaneous presentation in a controlled booth)

6. Panelists Evaluate
(Taste samples from left to right)

7. Identify the 'Odd' Sample
(Forced choice)

8. Collect & Tabulate Results

9. Statistical Analysis
(Compare correct responses to statistical table)

10. Draw Conclusion
(Significant difference exists or not)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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